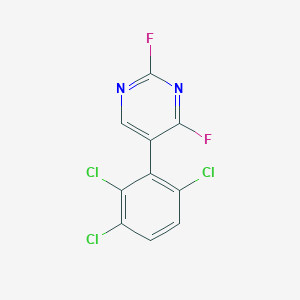
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both fluorine and chlorine substituents on a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,3,6-trichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction where the amine group of 2,3,6-trichlorophenylamine displaces a leaving group on the fluorinated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing fluorine and chlorine atoms may reduce its reactivity.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Applications De Recherche Scientifique
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine and chlorine substituents can enhance the compound’s binding affinity and selectivity for these targets. In agrochemicals, the compound may disrupt essential biological processes in pests or weeds, leading to their elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine
- 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine
- 3,5-Difluoro-2,4,6-trinitrophenol
Uniqueness
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and chlorine atoms on the pyrimidine ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H3Cl3F2N2 |
|---|---|
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
2,4-difluoro-5-(2,3,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl3F2N2/c11-5-1-2-6(12)8(13)7(5)4-3-16-10(15)17-9(4)14/h1-3H |
Clé InChI |
UZCJEYWECLNGRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


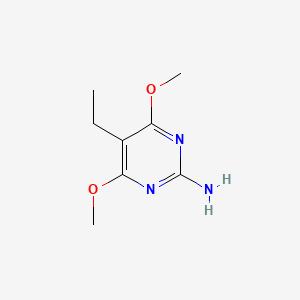
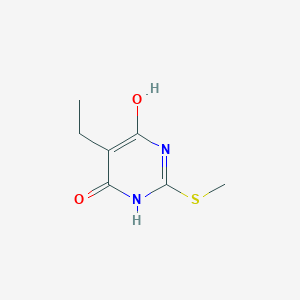
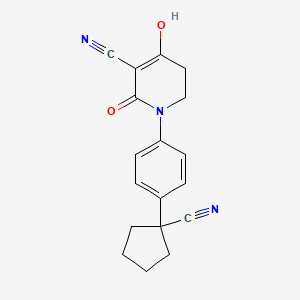
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
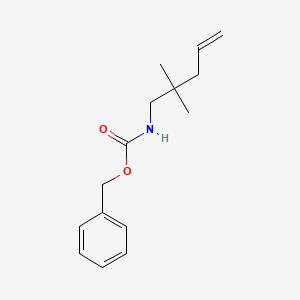
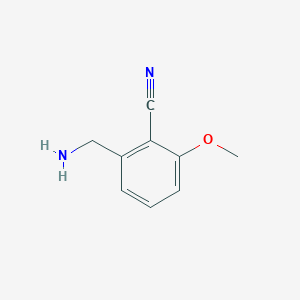
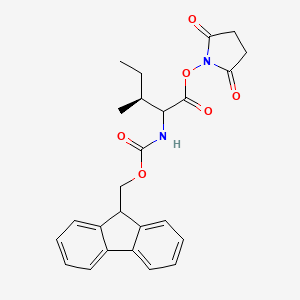
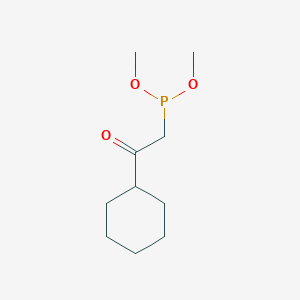
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
